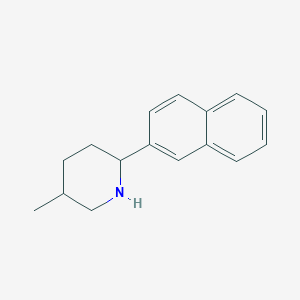
5-Methyl-2-(2-naphthalenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(2-naphthalenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-naphthalenyl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a multi-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be catalyzed by a dual-functional ionic liquid to afford substituted piperidines . This reaction is typically carried out under reflux conditions in ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactions and microwave irradiation can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-naphthalenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidines.
Scientific Research Applications
5-Methyl-2-(2-naphthalenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-naphthalenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes. For example, piperidine derivatives have been shown to interact with opioid receptors, which can result in analgesic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine: Another piperidine derivative with similar structural features.
5-Methyl-2-(naphthalen-2-yl)pyridine: A compound with a similar naphthalene ring but different substitution pattern.
Uniqueness
5-Methyl-2-(2-naphthalenyl)piperidine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of a naphthalene ring and a piperidine moiety makes it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19N |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
5-methyl-2-naphthalen-2-ylpiperidine |
InChI |
InChI=1S/C16H19N/c1-12-6-9-16(17-11-12)15-8-7-13-4-2-3-5-14(13)10-15/h2-5,7-8,10,12,16-17H,6,9,11H2,1H3 |
InChI Key |
FUYGHULHZYQSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NC1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



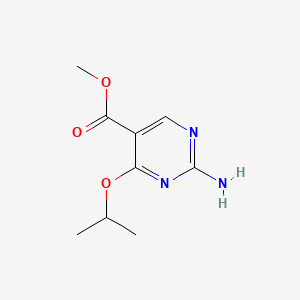
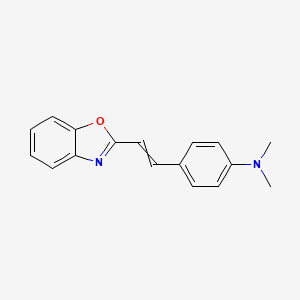
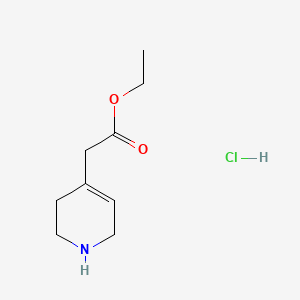
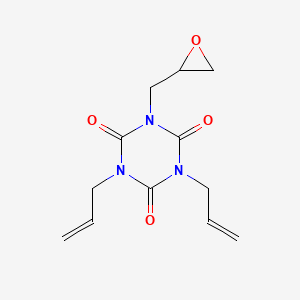
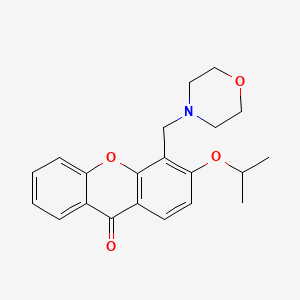

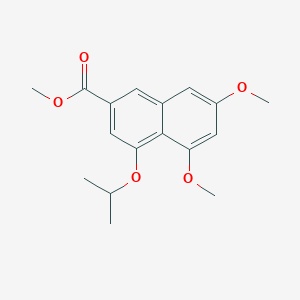
![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)
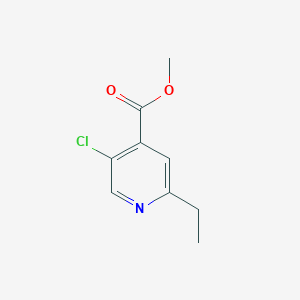
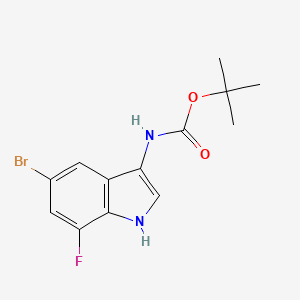

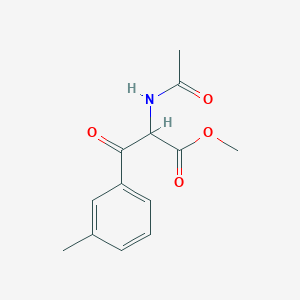
![2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
